UNC0646

Description

Significance of Epigenetic Modulation in Disease Pathogenesis

Epigenetic modulation is critical for maintaining cellular homeostasis and proper gene expression patterns. When these processes are disrupted, it can lead to the development and progression of various diseases. For instance, abnormal DNA methylation patterns, such as hypermethylation of tumor suppressor genes, are frequently observed in cancer cd-genomics.comnih.gov. Similarly, alterations in histone modification patterns, mediated by enzymes like histone methyltransferases and demethylases, can impact chromatin structure and gene accessibility, contributing to disease states mdpi.com. The reversible nature of some epigenetic marks also suggests the potential for therapeutic reversal of disease phenotypes nih.gov.

Overview of Histone Methyltransferases in Biological Systems

Histone methyltransferases (HMTs) are a class of enzymes that catalyze the transfer of methyl groups to specific lysine (B10760008) or arginine residues on histone proteins acs.orgcreativebiomart.net. These methylation events can either activate or repress gene transcription, depending on the specific residue modified and the degree of methylation (mono-, di-, or trimethylation) nih.govmdpi.com. HMTs are involved in a wide array of biological processes, including gene expression regulation, chromatin remodeling, DNA repair, cell cycle control, development, and differentiation creativebiomart.netnih.govfrontiersin.org.

One significant group of HMTs includes G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D) nih.govbiorxiv.orgnih.gov. These two closely related enzymes primarily catalyze the mono- and dimethylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2) in euchromatic regions mdpi.comnih.govelifesciences.org. H3K9 methylation, particularly H3K9me2, is generally associated with transcriptional repression and plays crucial roles in processes like embryonic development and the formation of cellular lineages nih.govelifesciences.orgfrontiersin.org. G9a and GLP often function as a heterodimeric complex, which is considered the predominant functional form in vivo nih.govlesentreprisescontrelecancer.fr.

Historical Development and Discovery of UNC0646 as an Epigenetic Probe

The discovery and development of selective inhibitors for HMTs have been a significant area of research for their potential as therapeutic agents and chemical probes acs.orgnih.gov. This compound emerged from efforts to develop potent and selective inhibitors targeting G9a and GLP. Earlier G9a inhibitors, such as BIX01294 and UNC0321, demonstrated in vitro potency but sometimes lacked sufficient cellular activity or favorable pharmacokinetic properties for in vivo studies nih.govselleckchem.comapexbt.comnih.gov.

This compound was developed through the optimization of quinazoline-based scaffolds, aiming to improve cellular permeability while maintaining high inhibitory potency against G9a and GLP selleckchem.comnih.govresearchgate.net. This optimization process led to the identification of this compound as a compound with excellent potency in various cell lines and a favorable separation between functional potency and cellular toxicity selleckchem.comnih.govmedchemexpress.com. It is reported to be a potent and selective inhibitor of G9a and GLP, with IC50 values in the nanomolar range selleckchem.comapexbt.commedchemexpress.comhellobio.com. Its selectivity has been demonstrated over a range of other protein lysine and arginine methyltransferases apexbt.commedchemexpress.com.

This compound's development as a chemical probe has facilitated research into the biological functions of G9a and GLP. Studies using this compound have provided insights into the roles of these methyltransferases in various cellular processes and disease states ontosight.ainih.gov. For example, research has shown that this compound can inhibit the proliferation of melanoma cells, induce cell cycle arrest, and promote apoptosis, highlighting the potential of targeting G9a/GLP in cancer research nih.gov.

Detailed research findings on this compound's inhibitory activity against G9a and GLP are often presented with IC50 values determined through biochemical and cellular assays.

| Target Enzyme | Assay Type | IC50 Value | Reference |

| G9a | Biochemical | 6 nM | selleckchem.comapexbt.commedchemexpress.comhellobio.com |

| GLP | Biochemical | < 15 nM | apexbt.commedchemexpress.comhellobio.com |

| G9a/GLP | Cellular | 10 nM (MCF7 cells) | apexbt.com |

| G9a/GLP | Cellular (H3K9me2 reduction) | 26 nM (MDA-MB-231 cells) | medchemexpress.com |

These data illustrate this compound's potency against its intended targets in both enzymatic and cellular contexts. Further research has explored the use of this compound in various biological studies to understand the downstream effects of G9a/GLP inhibition on gene expression and cellular phenotypes ontosight.ainih.gov.

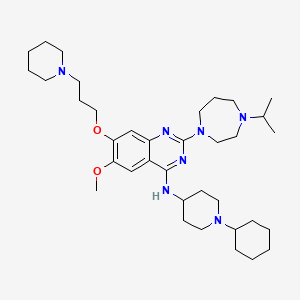

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKWLRHRXOPODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5CCCCC5)OC)OCCCN6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025975 | |

| Record name | N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320288-17-2 | |

| Record name | N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNC-0646 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5F4D95Y7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Targeting and Specificity of Unc0646

Inhibition of Euchromatic Histone-Lysine N-Methyltransferase 2 (EHMT2/G9a)

EHMT2, or G9a, is a key histone methyltransferase responsible for the mono- and dimethylation of H3K9, a modification linked to transcriptional repression. nih.govnih.govmdpi.com UNC0646 is a potent inhibitor of this enzyme. apexbt.comtargetmol.comtocris.comaxonmedchem.com

Enzymatic Inhibition Kinetics and Potency

This compound demonstrates potent enzymatic inhibition of G9a. In vitro studies have reported IC50 values for G9a in the low nanomolar range. apexbt.comtargetmol.comtocris.comaxonmedchem.commedchemexpress.comcaymanchem.commedchemexpress.com For instance, reported IC50 values for G9a are consistently around 6 nM. apexbt.comtargetmol.comtocris.comaxonmedchem.commedchemexpress.comcaymanchem.commedchemexpress.com this compound also effectively blocks G9a/GLP methyltransferase activity in cells, with reported cellular IC50 values around 10 nM in MCF7 cells and 26 nM in MDA-MB-231 cells for reducing H3K9me2 levels. apexbt.comtargetmol.comtocris.comcaymanchem.commedchemexpress.commedchemexpress.com

Substrate Specificity within G9a/EHMT2

G9a primarily catalyzes the mono- and dimethylation of H3K9. nih.gov While some reports suggest it can also generate H3K9me3 after prolonged incubation, its main products are H3K9me1 and H3K9me2 in euchromatin. nih.gov G9a's substrate specificity is influenced by a tyrosine residue in its active site. nih.gov The enzyme recognizes a specific heptapeptide (B1575542) sequence (residues 7-11) of histone H3, with Arg8 and Lys9 being crucial for substrate recognition and methylation. acs.org this compound, as a substrate-competitive inhibitor, is designed to occupy the substrate binding site of G9a, interacting with residues like two aspartate residues (D1074 and D1083) in the SET domain. nih.govresearchgate.net

Inhibition of Euchromatic Histone-Lysine N-Methyltransferase 1 (EHMT1/GLP)

EHMT1, also known as GLP, is the paralog of G9a and shares significant sequence similarity, particularly in the catalytic SET domain. mdpi.com GLP also plays a critical role in H3K9 methylation, often forming a heteromeric complex with G9a. nih.govmdpi.com this compound is also a potent inhibitor of GLP. apexbt.comtargetmol.comtocris.comaxonmedchem.commedchemexpress.comcaymanchem.com

Enzymatic Inhibition Kinetics and Potency

Similar to its activity against G9a, this compound exhibits potent enzymatic inhibition of GLP. In vitro studies have reported IC50 values for GLP in the low nanomolar range, typically around 15 nM. apexbt.comtargetmol.comtocris.comaxonmedchem.comcaymanchem.com Some sources indicate an IC50 for GLP of <15 nM or 15 nM. medchemexpress.commedchemexpress.com This demonstrates that this compound is a dual inhibitor of both G9a and GLP with comparable potency. apexbt.comtargetmol.comtocris.comaxonmedchem.commedchemexpress.comcaymanchem.com

Cross-Target Selectivity Profiling

A crucial aspect of characterizing a chemical probe like this compound is evaluating its selectivity against other related enzymes, particularly other protein lysine (B10760008) methyltransferases (PKMTs) and protein arginine methyltransferases (PRMTs). apexbt.comtocris.comcaymanchem.com

Differentiation from Other Protein Lysine Methyltransferases (PKMTs)

This compound has been shown to be highly selective for G9a and GLP over a range of other protein lysine methyltransferases and protein arginine methyltransferases. nih.govapexbt.comtargetmol.comtocris.comaxonmedchem.commedchemexpress.comcaymanchem.commedchemexpress.comcaymanchem.com Studies have demonstrated its selectivity over enzymes such as SETD7, SUV39H2, SETD8, and PRMT3. medchemexpress.commedchemexpress.commedchemexpress.com This selectivity is important for attributing observed biological effects specifically to the inhibition of G9a and GLP, minimizing off-target effects. apexbt.comtocris.comcaymanchem.comcaymanchem.com While this compound is a potent dual inhibitor of G9a and GLP, its selectivity profile differentiates it from inhibitors that target a broader range of methyltransferases or have different target specificities. apexbt.comtocris.comcaymanchem.commedchemexpress.comcaymanchem.com

Differentiation from Protein Arginine Methyltransferases (PRMTs)

A key aspect of this compound's specificity profile is its differentiation from Protein Arginine Methyltransferases (PRMTs). While both PRMTs and some histone lysine methyltransferases (like G9a and GLP) are involved in methylation, they target different amino acid residues (arginine versus lysine) and often have distinct biological roles. This compound has demonstrated high selectivity for G9a/GLP over several other methyltransferases, including PRMTs. medchemexpress.comhellobio.combiocrick.com Studies have shown that this compound exhibits significantly lower inhibitory activity against PRMT3 compared to its potency against G9a and GLP. medchemexpress.combiocrick.comnih.gov This selectivity is crucial for using this compound as a tool to study the specific functions of G9a and GLP without broadly impacting arginine methylation pathways.

Specificity Regarding SETD7, SUV39H2, SETD8, and PRMT3

Beyond PRMTs, this compound has been evaluated for its specificity against other SET domain-containing lysine methyltransferases, including SETD7, SUV39H2, and SETD8, as well as PRMT3. Research indicates that this compound is highly selective for G9a/GLP over these enzymes. medchemexpress.combiocrick.comnih.gov For instance, studies using SAHH-coupled assays have shown that this compound has IC50 values greater than 10 µM against SETD7, SUV39H2, SETD8, and PRMT3, highlighting a significant difference in potency compared to its nanomolar IC50 values for G9a and GLP. nih.gov This selectivity profile underscores this compound's utility as a specific inhibitor for G9a and GLP in research settings.

The selectivity data for this compound against various methyltransferases can be summarized as follows:

| Enzyme | IC50 (nM) | Selectivity vs G9a/GLP |

| G9a | 6 | - |

| GLP | <15 | - |

| SETD7 | >10000 | High |

| SUV39H2 | >10000 | High |

| SETD8 | >10000 | High |

| PRMT3 | >10000 | High |

Note: IC50 values for SETD7, SUV39H2, SETD8, and PRMT3 are reported as >10 µM, which is equivalent to >10000 nM. nih.gov

Emerging Non-Canonical Targets and Activities

While primarily known for its activity against G9a and GLP, emerging research suggests that this compound may also exhibit inhibitory effects on other epigenetic targets, expanding its potential scope of action beyond histone lysine methyltransferases.

Inhibition of DNA Methyltransferase 1 (DNMT1)

Recent studies have indicated that this compound, initially identified as a G9a inhibitor, can also effectively inhibit DNA methyltransferase 1 (DNMT1) at nanomolar concentrations. nih.govresearchgate.netresearchgate.net DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during DNA replication, a crucial process for epigenetic inheritance. nih.gov The observation that this compound can inhibit DNMT1 suggests a potential crosstalk or shared structural features between G9a/GLP and DNMT1 that allow for inhibition by the same compound. This dual inhibitory activity could have implications for its use as a research tool, particularly in studies investigating the interplay between histone and DNA methylation. rsc.orgnih.gov

Inhibition of Lysine Demethylase 4 (KDM4) Enzymes

There is also evidence suggesting that this compound may act as an inhibitor of Lysine Demethylase 4 (KDM4) enzymes. ontosight.ai KDM4 family members are Jumonji domain-containing histone demethylases that primarily remove methyl groups from H3K9 and H3K36, modifications often associated with transcriptional repression or activation depending on the specific lysine residue and methylation state. guidetomalariapharmacology.orgacs.org While the primary target of this compound remains G9a/GLP, its potential to inhibit KDM4 enzymes points towards a broader influence on the epigenetic landscape by affecting both methylation and demethylation processes. ontosight.ai Further research is needed to fully elucidate the extent and implications of this compound's activity against KDM4 enzymes.

Mechanistic Insights into Unc0646 Biological Action

Impact on Histone Methylation States

The primary target of UNC0646's inhibitory action is the methylation of histone H3 at lysine (B10760008) 9. apexbt.commedchemexpress.combiomol.com

Reduction of Histone H3 Lysine 9 Di-methylation (H3K9me2) Levels

G9a and GLP are the primary enzymes responsible for the di-methylation of histone H3 at lysine 9 (H3K9me2) in euchromatic regions of the genome. apexbt.comsdbonline.orgvulcanchem.com this compound, by inhibiting these methyltransferases, leads to a reduction in cellular H3K9me2 levels. medchemexpress.compnas.org This reduction in H3K9me2 is a direct consequence of the compound's molecular action on G9a and GLP. medchemexpress.com Studies in various cell lines, including MDA-MB-231, MCF7, PC3, 22RV1, HCT116, and IMR90, have shown that this compound potently reduces H3K9me2 levels with varying IC50 values. medchemexpress.com

| Cell Line | H3K9me2 Reduction IC50 (nM) |

|---|---|

| MDA-MB-231 | 26 |

| MCF7 | 10 |

| PC3 | 12 |

| 22RV1 | 14 |

| HCT116 wt | 68 |

| HCT116 p53-/- | 86 |

| IMR90 | 10 |

Influence on Chromatin Remodeling and Accessibility

Histone methylation, particularly H3K9 methylation, plays a significant role in shaping chromatin structure and influencing its accessibility to the transcriptional machinery. cornell.edugrafiati.com H3K9me2 is generally associated with repressed chromatin states, contributing to a more condensed structure that is less accessible to transcription factors and other regulatory proteins. mdpi.comcytoskeleton.com By reducing H3K9me2 levels, this compound can alter the chromatin landscape, potentially leading to increased chromatin accessibility at specific genomic loci that were previously marked by this repressive modification. cornell.eduscbt.comnih.gov This altered accessibility can, in turn, impact gene expression patterns. cytoskeleton.comscbt.com

Modulation of Gene Expression and Transcriptional Regulation

The changes in histone methylation and chromatin accessibility induced by this compound have profound effects on gene expression and the complex processes of transcriptional regulation. apexbt.combiomol.comscbt.com

Effects on Gene Silencing Mechanisms

G9a and GLP are known to be involved in gene silencing, particularly in euchromatic regions, through the deposition of H3K9me2. apexbt.comsdbonline.org This modification can recruit effector proteins that further contribute to transcriptional repression. mdpi.com Inhibition of G9a/GLP by this compound can counteract these gene silencing mechanisms, leading to the reactivation of genes that were previously repressed by G9a/GLP-mediated H3K9 methylation. sdbonline.orgscbt.com This is a key aspect of this compound's biological action, allowing for the expression of genes that were epigenetically silenced.

Selective Impact on G9a Corepressor Function versus Coactivator Function

While G9a is primarily characterized as a transcriptional corepressor, it has also been observed to function as a coactivator for a limited subset of genes, such as certain glucocorticoid receptor target genes. pnas.orgnih.govca.gov Research indicates that this compound selectively impairs the corepressor function of G9a without significantly affecting its coactivator function. pnas.orgnih.govca.gov This suggests distinct molecular mechanisms for G9a's dual roles and highlights the specificity of this compound's inhibitory action towards the methyltransferase activity that is crucial for its corepressor function. pnas.orgnih.gov The coactivator function appears to be independent of G9a's catalytic activity and may involve its role as a molecular scaffold for the recruitment of other coactivator proteins. pnas.orgnih.govca.gov

Transcriptional Regulation of Apoptosis-Related Genes (e.g., CDK1, BAX, BCL-2, P53, TP73)

This compound's impact on gene expression extends to genes involved in critical cellular processes, including apoptosis. Studies have shown that treatment with this compound can modulate the transcriptional levels of several apoptosis-related genes. researchgate.netnih.govresearchgate.net For instance, in melanoma cells, this compound treatment has been observed to increase the transcriptional levels of CDK1 and BAX, while decreasing the mRNA levels of BCL-2. researchgate.netnih.gov Additionally, inhibition of G9a/GLP has been shown to increase the expression of pro-apoptotic genes such as P53, TP73, and BAX in leukemia cells. researchgate.net These changes in the expression of genes like BAX (a pro-apoptotic protein) and BCL-2 (an anti-apoptotic protein) can shift the balance towards apoptosis, contributing to observed cellular effects. nih.govmdpi.com The modulation of these genes underscores the potential of targeting G9a/GLP with compounds like this compound to influence cell fate decisions.

| Gene | Effect of this compound Treatment (Melanoma Cells) | Effect of G9a/GLP Inhibition (Leukemia Cells) |

|---|---|---|

| CDK1 | Increased transcriptional levels | Not specified |

| BAX | Increased transcriptional levels | Increased expression |

| BCL-2 | Decreased mRNA levels | Not specified |

| P53 | Not specified | Increased expression |

| TP73 | Not specified | Increased expression |

Cellular Signaling Pathway Interventions

The inhibitory activity of this compound on G9a and GLP has been shown to intersect with several important cellular signaling pathways, modulating their activity and downstream effects.

Activation of the Ataxia Telangiectasia Mutated (ATM) Pathway

The Ataxia Telangiectasia Mutated (ATM) pathway is a critical component of the DNA damage response system, activated by DNA double-strand breaks researchgate.netresearchgate.net. Research indicates a connection between G9a/GLP activity and the DNA damage response. G9a and GLP are reported to be degraded by proteasomes as part of this response, leading to a decrease in H3K9 dimethylation researchgate.net. While direct activation of ATM by this compound is not explicitly detailed in the provided search results, studies on G9a inhibitors, such as BRD4770, have shown they can activate the ATM pathway medchemexpress.com. Furthermore, G9a localization is dependent upon ATM activation, suggesting a regulatory interplay between G9a and the ATM pathway researchgate.net. The inhibition of G9a by compounds like this compound may indirectly influence the DNA damage response and pathways regulated by ATM.

Influence on NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of immune responses, inflammation, cell proliferation, and survival apexbt.com. Studies have investigated the relationship between G9a and NF-κB. G9a has been found to enhance NF-κB transcriptional activity in certain cancer cells, potentially by downregulating IκBα, an inhibitor of NF-κB semanticscholar.org. Inhibition of G9a by UNC0638, a related G9a inhibitor, has been shown to affect NF-κB signaling semanticscholar.org. This suggests that this compound, as a G9a inhibitor, may influence NF-κB activity, potentially impacting downstream processes regulated by this pathway, such as cell invasion and proliferation semanticscholar.org.

Modulation of NOTCH1 Pathway

The NOTCH1 pathway is involved in various cellular processes, including cell fate determination, differentiation, proliferation, and apoptosis, and its dysregulation is implicated in various cancers nih.govmdpi.comnih.govsemanticscholar.org. Research indicates that G9a can promote cancer progression through the upregulation of the NOTCH1 signaling pathway researchgate.net. Treatment with UNC0642, another G9a inhibitor, or silencing of G9a expression has been shown to significantly reduce NOTCH1 expression and decrease the level of HES1, a downstream target of NOTCH1, in melanoma cells researchgate.net. This suggests that this compound, by inhibiting G9a, can modulate the NOTCH1 pathway, potentially impacting cell viability and apoptosis in cancer cells nih.govresearchgate.net.

Data regarding the impact of this compound on these pathways can be summarized as follows:

| Pathway | Observed Effect of G9a Inhibition (including this compound or related inhibitors) | Relevant Findings |

| ATM Pathway | Potential indirect influence, G9a localization dependent on ATM activation | G9a/GLP degraded during DNA damage response; G9a inhibitors like BRD4770 can activate ATM pathway. researchgate.netmedchemexpress.com |

| NF-κB Pathway | Potential reduction in transcriptional activity | G9a enhances NF-κB activity; G9a inhibition affects NF-κB signaling. semanticscholar.org |

| NOTCH1 Pathway | Reduced NOTCH1 expression and activity | G9a promotes cancer progression via NOTCH1 upregulation; G9a inhibition reduces NOTCH1 and HES1 levels. nih.govresearchgate.net |

Table 1: Summary of this compound's Influence on Cellular Signaling Pathways

Further detailed research findings related to this compound's effects on specific cellular processes linked to these pathways include observations in melanoma cells, where this compound treatment promoted apoptosis, led to loss of mitochondrial membrane potential, and induced cell cycle arrest and inhibition of proliferation nih.govresearchgate.net. Molecular analysis revealed that this compound treatment increased the transcriptional levels of BAX and decreased BCL-2 mRNA levels, both key regulators of apoptosis nih.govresearchgate.net.

| Cellular Process Affected in Melanoma Cells by this compound | Observed Effect | Related Molecular Changes |

| Cell Viability | Reduced | Associated with apoptosis nih.gov |

| Apoptosis | Induced | Increased Annexin-V positive cells nih.gov |

| Mitochondrial Membrane Potential | Loss | Observed after treatment nih.govresearchgate.net |

| ROS Generation | Increased | Associated with mitochondrial dysfunction and cell death nih.gov |

| Cell Cycle Progression | Delayed, leading to arrest | Inhibition of transcriptional levels of CDK1 nih.gov |

| Proliferation | Inhibited | Supported by cell cycle arrest findings nih.govresearchgate.net |

| Apoptosis-related transcripts | Increased BAX, decreased BCL-2 mRNA levels | Key regulators of the apoptotic pathway nih.govresearchgate.net |

Table 2: Effects of this compound Treatment on Cellular Processes in Melanoma Cells

Preclinical Research Applications of Unc0646

In Vitro Studies in Disease Models

Cancer Cell Line Efficacy

Breast Cancer (e.g., MDA-MB-231, MCF7)

Research has investigated the effects of UNC0646 in breast cancer cell lines, including MDA-MB-231 and MCF7. nih.govacs.org this compound has shown potency in reducing H3K9me2 levels in MDA-MB-231 cells, with an IC50 value below 0.06 μM. nih.gov In MCF7 cells, this compound exhibited an outstanding toxicity/function ratio of 470, suggesting a favorable window between its functional effect and cellular toxicity in this specific cell line. nih.gov Studies with other G9a inhibitors, such as UNC0638, have indicated that the phenotypic effects of G9a inhibition can be cell type-dependent, with UNC0638 reducing clonogenicity in MCF7 cells but not in MDA-MB-231 cells. acs.org Epigenetic modifications, including H3K9 methylation mediated by G9a, are involved in regulating gene expression in breast cancer. For instance, knockdown of G9a has been shown to restore E-cadherin expression by suppressing H3K9me2 and blocking DNA methylation, which in turn suppressed tumor growth and lung colonization in in vivo models of breast cancer metastasis. karger.com

Prostate Cancer (e.g., PC3, 22RV1)

This compound has also been evaluated in prostate cancer cell lines, including PC3 and 22RV1. nih.gov Similar to breast cancer cells, this compound demonstrated potency in reducing H3K9me2 levels in these prostate cancer cell lines, with IC50 values below 0.06 μM. nih.gov Notably, this compound displayed an excellent toxicity/function ratio of 510 in 22RV1 cells. nih.gov These findings suggest that this compound effectively inhibits G9a/GLP activity and has a favorable toxicity profile in these prostate cancer models. Research has also highlighted the role of EHMT2 (G9a) in promoting radioresistance in prostate cancer cells by repressing the transcription of ERP29. researchgate.net

Colorectal Cancer (e.g., HCT116)

Preclinical studies have included the evaluation of this compound in colorectal cancer cell lines, such as HCT116 (both wild-type and p53-/-). nih.gov this compound was found to be potent in reducing H3K9me2 levels in HCT116 cells, with IC50 values below 0.06 μM. nih.gov The toxicity/function ratios in HCT116 wild-type and HCT116 p53-/- cells were 130 and 140, respectively. nih.gov These results indicate that this compound is effective in inhibiting G9a/GLP activity in colorectal cancer cells, regardless of their p53 status. Epigenetic alterations, including histone methylation, contribute to colorectal tumorigenesis. For example, loss of KDM6A has been shown to negatively regulate E-cadherin expression by coordinating H3K27 methylation in HCT-116 cells. nih.gov

Summary of this compound Potency and Toxicity Ratio in Select Cancer Cell Lines:

| Cell Line | Cancer Type | H3K9me2 Reduction IC50 (μM) | Toxicity/Function Ratio |

| MDA-MB-231 | Breast Cancer | < 0.06 | - |

| MCF7 | Breast Cancer | - | 470 |

| PC3 | Prostate Cancer | < 0.06 | - |

| 22RV1 | Prostate Cancer | < 0.06 | 510 |

| HCT116 wt | Colorectal Cancer | < 0.06 | 130 |

| HCT116 p53-/- | Colorectal Cancer | < 0.06 | 140 |

Note: IC50 values are for the reduction of H3K9me2 levels. Toxicity/Function ratio is calculated based on EC50 (cell toxicity) / IC50 (H3K9me2 reduction). nih.gov

Lung Cancer (e.g., Non-Small Cell Lung Cancer)

G9a has been demonstrated to promote the invasion and metastasis of non-small cell lung cancer (NSCLC). semanticscholar.orgnih.gov Inhibition of G9a has shown promise in suppressing migration and invasion in NSCLC cells. nih.gov Studies have indicated that targeting G9a can potently suppress the growth of NSCLC cells. semanticscholar.org Another G9a inhibitor, UNC0638, significantly suppressed migration and invasion in A549 and H1299 NSCLC cell lines and led to a drastic decrease in H3K9me2 protein levels. semanticscholar.orgnih.gov The mechanism by which G9a promotes invasion and metastasis in NSCLC involves enhancing Focal Adhesion Kinase (FAK) activation via the NF-κB signaling pathway. semanticscholar.orgnih.gov Furthermore, the coactivator function of G9a and GLP is necessary for the glucocorticoid activation of genes that suppress cell migration in A549 lung cancer cells. embopress.org

Gastric Cancer

High expression levels of G9a have been correlated with a poor prognosis in patients with gastric cancer (GC). researchgate.net Research suggests that G9a promotes the proliferation of gastric cancer cells and suppresses autophagy through the direct activation of mTOR. researchgate.netresearchgate.net G9a is also involved in catalyzing H3K9 and H3K27 methylation, and its activity has been associated with GC metastasis. researchgate.netresearchgate.net Studies involving G9a knockdown in gastric cancer cells have shown a decrease in H3K9me1, but not H3K9me2, at the mTOR promoter, which resulted in inhibited tumor growth. researchgate.net

Diffuse Large B-cell Lymphoma (DLBCL)

G9a is found to be overexpressed in diffuse large B-cell lymphoma (DLBCL) compared to normal tissues, and this overexpression is associated with tumor progression in DLBCL. researchgate.net Preclinical investigations have explored the potential of targeting G9a in this lymphoma subtype. CM-272, a dual inhibitor of G9a and DNMT1, has shown efficacy in inhibiting cell proliferation and promoting apoptosis in DLBCL cell lines in vitro. nih.gov This dual inhibition approach also prolonged survival in xenogeneic models of DLBCL. nih.gov Another inhibitor, BIX-01294, which targets G9a/GLP, has also demonstrated anticancer activity in DLBCL cells. nih.gov

Ovarian Cancer (e.g., High-Grade Serous Carcinoma)

This compound has been identified as a potential therapeutic candidate in high-grade serous ovarian carcinoma (HGSC) through in silico enhancer mining approaches. researchgate.netresearchgate.netpatsnap.com Subsequent in vitro evaluations of this compound in HGSC models have yielded promising results. researchgate.netpatsnap.com Epigenetic mechanisms, including the silencing of immunostimulatory genes, are implicated in immune evasion in HGSC. researchgate.net Furthermore, PARP inhibitor-resistant HGSC has been observed to have increased levels of H3K9me2, which is associated with increased G9a expression. mdpi.com G9a is also known to be involved in hypoxia-induced epigenetic regulation within the context of ovarian cancer. semanticscholar.org

Cellular Effects on Proliferation, Viability, and Cell Cycle Progression

Preclinical research indicates that this compound can significantly impact the proliferation and viability of cancer cells. In MeWo melanoma cells, treatment with this compound has been shown to inhibit proliferation and reduce cell viability nih.govresearchgate.netresearchgate.net. This reduction in viability has also been observed in other cancer cell lines, including WM164 melanoma cells and Jurkat leukemia cells nih.govresearchgate.netresearchgate.net. Furthermore, studies have demonstrated that this compound treatment can induce cell cycle arrest in MeWo melanoma cells nih.govresearchgate.netresearchgate.net. This suggests that the compound interferes with the normal progression of the cell cycle, contributing to the inhibition of proliferation.

Apoptosis Induction and Related Mechanisms

This compound has been shown to induce apoptosis in cancer cell lines, such as MeWo melanoma cells nih.govresearchgate.netresearchgate.net. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. The induction of apoptosis by this compound suggests a potential mechanism for its anti-cancer effects nih.govresearchgate.net. The process of apoptosis induction by this compound involves several key cellular and molecular events.

Mitochondrial Membrane Potential Alterations

Alterations in mitochondrial membrane potential (ΔΨm) are a common event during the induction of apoptosis, often preceding or coinciding with other apoptotic markers nih.govresearchgate.netmdpi.com. Research on MeWo melanoma cells treated with this compound has revealed a significant loss in mitochondrial membrane potential nih.govresearchgate.netresearchgate.netresearchgate.net. This loss of ΔΨm is indicative of mitochondrial dysfunction, which can trigger the release of pro-apoptotic factors and initiate the caspase cascade nih.govfrontiersin.org.

Reactive Oxygen Species (ROS) Generation

Reactive Oxygen Species (ROS) are signaling molecules that can play a dual role in cell fate, but their excessive generation is often associated with the induction of apoptosis researchgate.netmdpi.comnih.gov. Studies investigating the effects of this compound on MeWo melanoma cells have shown that treatment with the compound promotes the generation of reactive oxygen species nih.govresearchgate.netresearchgate.netresearchgate.net. Increased levels of ROS can contribute to cellular damage and stress, further promoting the apoptotic pathway researchgate.netresearchgate.net.

Expression of Pro-apoptotic (e.g., BAX, CDK1, P53, TP73) and Anti-apoptotic (e.g., BCL-2) Markers

The balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family is critical in determining cell fate mdpi.com. This compound treatment has been shown to modulate the expression of several genes involved in apoptosis and cell cycle regulation nih.gov. In MeWo melanoma cells, this compound treatment resulted in a significant increase in the transcriptional levels of the pro-apoptotic marker BAX nih.govresearchgate.netresearchgate.net. Concurrently, a significant inhibition of the anti-apoptotic marker BCL-2 mRNA levels was observed nih.govresearchgate.netresearchgate.net. This shift in the BAX/BCL-2 ratio favors apoptosis induction mdpi.com. Additionally, this compound treatment led to a significant reduction in the expression of CDK1 in MeWo cells, which is a key regulator of the cell cycle nih.govresearchgate.netresearchgate.net. While P53 and TP73 are known to be involved in apoptotic pathways and can be influenced by G9a/GLP inhibition in some contexts, the provided search results primarily detail the effects of this compound on BAX, BCL-2, and CDK1 expression in MeWo cells researchgate.netmdpi.comresearchgate.netnih.gov.

Here is a summary of some key findings regarding this compound's effects:

| Cellular Effect | Observation in MeWo Cells Treated with this compound | Source |

| Proliferation | Inhibited | nih.govresearchgate.netresearchgate.net |

| Viability | Impaired/Reduced | nih.govresearchgate.netresearchgate.net |

| Cell Cycle Progression | Arrest | nih.govresearchgate.netresearchgate.net |

| Apoptosis Induction | Induced | nih.govresearchgate.netresearchgate.net |

| Mitochondrial Membrane Potential | Significant Loss | nih.govresearchgate.netresearchgate.net |

| ROS Generation | Significantly Higher Levels | nih.govresearchgate.netresearchgate.net |

| Caspase 3/7 Activity | Not Activated | nih.gov |

| BAX mRNA Expression | Increased Transcriptional Levels | nih.govresearchgate.netresearchgate.net |

| BCL-2 mRNA Expression | Decreased Transcriptional Levels | nih.govresearchgate.netresearchgate.net |

| CDK1 mRNA Expression | Significant Reduction in Expression | nih.govresearchgate.netresearchgate.net |

Induction of Cellular Senescence

Cellular senescence is a state of stable cell cycle arrest that can be triggered by various factors, including DNA damage and oncogenic stress. While the direct induction of cellular senescence specifically by this compound is not extensively detailed in the provided search snippets with a clear link to citation selleck.co.jp, G9a inhibitors, as a class, have been implicated in pathways related to cell cycle control and DNA damage response. For example, BRD4770, another G9a inhibitor, is reported to induce cell senescence and activate the ataxia telangiectasia mutated (ATM) pathway selleck.co.jpmedchemexpress.com. This compound has been shown to induce cell cycle arrest and inhibit proliferation in melanoma cells nih.govresearchgate.net, which are processes sometimes associated with the induction of senescence.

Effects on Cell Adhesion and Invasion

Research indicates that G9a inhibition, including by this compound, can impact cancer cell adhesion and invasion, processes critical for tumor metastasis. G9a has been shown to promote the migratory and invasive potential of cancer cells in various contexts nih.govkarger.com. Inhibition of G9a has been demonstrated to suppress cell adhesion and invasion in cervical cancer cells karger.com. Studies using nanodiamond-mediated delivery of this compound (ND-UNC0646) have shown enhanced invasion suppressive effects compared to this compound alone acs.orgnih.govsci-hub.se. While one study noted that this compound treatment failed to promote significant inhibition in cell migration in melanoma cells over a 48-hour period nih.gov, other findings suggest a role for G9a inhibition in suppressing invasion karger.comacs.orgnih.govsci-hub.se. Focal Adhesion Kinase (FAK) signaling, which plays a pivotal role in cell adhesion, growth, migration, and invasion, may represent a downstream target of G9a nih.gov.

In Vivo Studies and Animal Models

Preclinical in vivo studies, particularly using animal models of cancer, have been conducted to evaluate the efficacy of this compound.

Orthotopic Hepatocellular Carcinoma (HCC) Mouse Models

Orthotopic hepatocellular carcinoma (HCC) mouse models have been utilized to assess the in vivo effectiveness of this compound acs.orgnih.govsci-hub.seselleckchem.comresearchgate.netselleckchem.com. Due to challenges with the water solubility of this compound, nanodiamonds have been employed as a drug delivery platform to improve its in vivo delivery and efficacy acs.orgnih.govsci-hub.seselleckchem.com. Studies using nanodiamond-mediated delivery of this compound (ND-UNC0646) in orthotopic HCC mouse models have demonstrated increased in vivo efficacy acs.orgnih.govselleckchem.comselleckchem.com.

Assessment of Tumor Growth Inhibition

In vivo studies have investigated the ability of this compound to inhibit tumor growth. In an acute in vivo tumor progression study using an orthotopic HCC mouse model, ND-UNC0646 induced a higher level of tumor inhibition acs.org. This compound has also been reported to suppress hepatocellular tumor growth nih.gov. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, such as melanoma cells nih.govresearchgate.net.

Considerations for Systemic Delivery Challenges

Preclinical research with this compound, a potent and selective inhibitor of G9a and GLP histone lysine (B10760008) methyltransferases, has revealed significant challenges related to its systemic delivery hellobio.comselleckchem.com. A primary obstacle is the compound's poor water solubility, which has been identified as a major factor contributing to unsatisfactory in vivo efficacy sci-hub.seselleckchem.com. This limited solubility makes this compound unsuitable for direct intravenous administration in its free form sci-hub.se.

The poor pharmacokinetic (PK) properties of some G9a/GLP inhibitors, including those structurally related to this compound, have been noted as limitations for their application in animal studies apexbt.comnih.gov. Achieving sufficient systemic exposure of drug candidates in preclinical testing is a prerequisite for successful early development, and poor formulation can lead to challenges related to exposure ascendiacdmo.com. The low solubility of many new chemical entities (NCEs) like this compound presents bioavailability issues during initial preclinical screening nih.gov.

To address the water insolubility and improve in vivo delivery of this compound, nanodiamonds (NDs) have been investigated as a drug delivery platform sci-hub.seselleckchem.com. ND-UNC0646 complexes can be formed rapidly through physical adsorption, and this approach has shown favorable drug delivery properties, improving the dispersibility of this compound in water and making it amenable for intravenous administration sci-hub.seselleckchem.com. This nanodiamond-mediated delivery has demonstrated increased in vivo efficacy in an orthotopic hepatocellular carcinoma (HCC) mouse model, highlighting the potential of this strategy for translating the small-molecule inhibitor towards therapeutic applications sci-hub.seselleckchem.com. The release profile of this compound from ND-UNC0646 has also been shown to be pH-responsive selleckchem.com.

Overcoming challenges in preclinical formulation is crucial, as issues uncovered at this stage can be difficult to correct later in development criver.com. Early characterization and formulation studies are recommended to assess aspects like crystallinity, stability, and solubility criver.com. The choice of excipients in formulations also requires careful consideration due to potential animal-specific toxicity and impact on the compound's performance nih.gov.

The systemic delivery of therapeutic agents in general faces challenges, particularly in the context of solid tumors, where factors such as the dense extracellular matrix and limited vasculature can hinder drug penetration and distribution csic.esresearchgate.net. While localized delivery approaches exist, systemic administration remains a common route, and for compounds like this compound, strategies to enhance solubility and improve pharmacokinetic profiles are essential for achieving effective tissue distribution and therapeutic outcomes ascendiacdmo.comnih.gov.

The identification and characterization of drug metabolites are also a necessary step in preclinical programs to assess potential human risk before clinical trials evotec.comwuxiapptec.com. In vitro studies using subcellular fractions from various species are used to evaluate drug metabolism and identify potential interspecies differences evotec.combioivt.com.

The development of new generations of G9a/GLP inhibitors, including this compound and UNC0631, aimed at improving cell membrane permeability while maintaining high in vitro potency has been reported researchgate.netnih.gov. Despite high in vitro potency, the cellular activity of some quinazoline-based compounds, including those related to this compound, has been limited, partly due to poor druglikeness properties rsc.org.

The use of nanodiamond-based systems has been explored for delivering small molecule inhibitors like this compound to improve their solubility and therapeutic efficacy researchgate.net.

Data Table:

| Delivery Strategy | Impact on Water Solubility | Amenability for Intravenous Administration | Observed In Vivo Efficacy | Preclinical Model Used |

| This compound (Free Form) | Poor | Unsuitable | Not satisfactory sci-hub.seselleckchem.com | Not applicable for IV study sci-hub.se |

| ND-UNC0646 Complexes | Improved | Amenable | Increased sci-hub.seselleckchem.com | Orthotopic HCC mouse model sci-hub.seselleckchem.com |

Advanced Delivery Strategies for Unc0646

Nanodiamond (ND) Conjugation and Formulation

Nanodiamonds are utilized as a carrier for UNC0646 to create ND-UNC0646 complexes. selleckchem.comresearchgate.netprobiologists.com This approach leverages the properties of nanodiamonds to improve the delivery of the small-molecule inhibitor. selleckchem.comsci-hub.senih.govacs.orgresearchgate.net The formation of these complexes can be achieved rapidly through physical adsorption. selleckchem.comsci-hub.senih.govacs.orgresearchgate.netprobiologists.com

Physical Adsorption Mechanisms

ND-UNC0646 complexes are synthesized rapidly through physical adsorption. selleckchem.comsci-hub.senih.govacs.orgresearchgate.netprobiologists.com This mechanism involves the non-covalent interaction between the this compound molecules and the surface of the nanodiamonds. Physical adsorption is a straightforward method for loading drugs onto nanocarriers. tandfonline.com Studies have shown that drug molecules can interact with nanodiamonds via van der Waals and π–π cloud interactions. tandfonline.com

pH-Responsive Release Profiles

The release profile of this compound from ND-UNC0646 complexes has been demonstrated to be pH-responsive. selleckchem.comsci-hub.senih.govacs.orgresearchgate.netresearchgate.netselleckchem.comcolab.ws This characteristic is advantageous for drug delivery systems, as it can facilitate the release of the drug in specific environments, such as the acidic tumor microenvironment. researchgate.net This pH-dependent release can potentially enhance the targeted delivery and efficacy of this compound.

Enhanced Dispersibility and Amenability for Administration

A significant benefit of conjugating this compound with nanodiamonds is the marked improvement in its water dispersibility. selleckchem.comsci-hub.senih.govacs.orgresearchgate.netresearchgate.netprobiologists.com This enhanced dispersibility makes the ND-UNC0646 complexes amenable for intravenous administration, which offers high bioavailability. sci-hub.se Improving the dispersibility of this compound in water addresses a key limitation of the free compound and broadens the possibilities for its in vivo application. selleckchem.comsci-hub.senih.govacs.orgresearchgate.netresearchgate.netprobiologists.com

Evaluation of Nanodiamond-Mediated Delivery Efficacy

Evaluation of the ND-UNC0646 complexes has shown that the nanodiamond-mediated delivery maintains the biological functionality of this compound while enhancing its effects. selleckchem.comsci-hub.senih.govacs.orgresearchgate.netresearchgate.netselleckchem.comcolab.ws

Improved H3K9 Methylation Reduction

ND-UNC0646 has demonstrated higher efficacy in reducing H3K9 methylation compared to this compound alone. selleckchem.comsci-hub.senih.govacs.orgresearchgate.netresearchgate.net H3K9 methylation, particularly H3K9me2, is a key epigenetic mark regulated by G9a, and its reduction is indicative of G9a inhibitory activity. selleckchem.comnih.govnih.govacs.orgresearchgate.net This improved efficacy suggests that nanodiamond conjugation enhances the delivery or activity of this compound at the target site.

Enhanced Invasion Suppressive Effects

In addition to improved H3K9 methylation reduction, ND-UNC0646 has also shown enhanced invasion suppressive effects. selleckchem.comsci-hub.senih.govacs.orgresearchgate.netresearchgate.net This indicates that the nanodiamond-mediated delivery not only maintains the inhibitory activity of this compound on its molecular target but also translates to improved functional outcomes related to cancer cell behavior.

Data Tables

| Delivery Strategy | Dispersibility in Water | Amenability for Intravenous Administration | pH-Responsive Release | Improved H3K9 Methylation Reduction | Enhanced Invasion Suppression |

| Free this compound | Low | Not Satisfactory | Not Applicable | Baseline | Baseline |

| ND-UNC0646 | Markedly Improved | Yes | Yes | Higher Efficacy | Enhanced |

Increased In Vivo Efficacy in Disease Models

The inherent water insolubility of this compound has presented a challenge for achieving satisfactory in vivo efficacy. To overcome this, researchers have investigated the use of drug delivery platforms. Nanodiamonds (NDs) have been explored as a potential solution to improve the in vivo delivery of this compound. acs.orgnih.govsci-hub.se

Studies utilizing an orthotopic hepatocellular carcinoma (HCC) mouse model have demonstrated increased in vivo efficacy when this compound is delivered via nanodiamond complexes (ND-UNC0646). acs.orgnih.govsci-hub.seselleckchem.com These complexes are formed by the physical adsorption of this compound onto nanodiamonds, which improves the dispersibility of this compound in water, making it amenable for intravenous administration. acs.orgnih.govsci-hub.se

The ND-UNC0646 complexes have been shown to maintain the biological functionality of this compound, exhibiting higher efficacy in reducing H3K9 methylation and enhancing invasion suppressive effects in vitro. acs.orgnih.govselleckchem.com More importantly, this improved delivery translated to increased efficacy in the orthotopic HCC mouse model. acs.orgnih.govsci-hub.seselleckchem.com This research suggests that nanodiamond-mediated delivery could be a promising strategy for translating the therapeutic potential of this compound towards the treatment of HCC. acs.orgnih.govselleckchem.com

While specific detailed data tables from these in vivo studies were not extensively available in the search results, the consistent reporting across multiple snippets from the same research highlights the observed increase in efficacy in the HCC model when this compound was delivered via nanodiamonds. acs.orgnih.govsci-hub.seselleckchem.com The studies indicate that this delivery method addresses the solubility issues that previously limited this compound's effectiveness in living systems. acs.orgnih.govsci-hub.se

Another area of research where this compound has shown in vivo relevance is in the context of generating stable therapeutic inducible regulatory T cells (iTregs). This compound, as a histone methyltransferase inhibitor, was identified as one of three chromatin-modifying chemical compounds (3C) that together produced complete demethylation at the Foxp3 locus ex vivo. Adoptive transfer of antigen-specific 3C-iTregs, which were generated in the presence of this compound, prevented the induction of experimental autoimmune encephalitis and enabled long-term skin allograft survival in models of autoimmunity and transplant rejection. This indicates that this compound, as part of a combination, can contribute to generating stable iTregs with potent suppressive activities in vivo.

While this compound itself has faced challenges with in vivo application due to pharmacokinetics, related G9a/GLP inhibitors, such as UNC0642, have been developed with improved in vivo pharmacokinetic properties, making them more suitable for animal studies. apexbt.comacs.orgnih.govrsc.org This underscores the ongoing effort to develop G9a/GLP inhibitors with favorable profiles for in vivo research and potential therapeutic applications.

Here is a summary of in vivo findings related to this compound or strategies to improve its in vivo efficacy:

| Disease Model | Delivery Strategy | Observed In Vivo Effect | Source |

| Orthotopic Hepatocellular Carcinoma (HCC) Mouse Model | Nanodiamond-mediated (ND-UNC0646) | Increased in vivo efficacy, potential for HCC treatment. | acs.orgnih.govsci-hub.seselleckchem.com |

| Models of Autoimmunity and Transplant Rejection | Part of a 3-compound combination for iTreg generation | Prevention of experimental autoimmune encephalitis, long-term skin allograft survival. |

Structure Activity Relationship Sar and Chemical Biology

Optimization Strategies for Cellular Activity

A significant challenge with earlier potent G9a inhibitors, such as UNC0321, was their limited cellular potency despite high in vitro activity. nih.govacs.org Therefore, a primary objective in the development of subsequent generations, including UNC0646, was the optimization of cellular activity. nih.govacs.orgresearchgate.netmdpi.com This involved the design and synthesis of new analogs specifically aimed at improving the ability of the compounds to penetrate cell membranes while retaining high enzymatic inhibitory potency. nih.govacs.orgresearchgate.netmdpi.com

This compound has demonstrated excellent potency in various cell lines, effectively reducing H3K9me2 levels. axonmedchem.comcaymanchem.comnih.govselleckchem.com A key aspect of its optimized profile is the favorable separation between its functional potency and cellular toxicity. axonmedchem.comnih.govacs.orgselleckchem.com

Enhancement of Cell Membrane Permeability

Improving cell membrane permeability was a crucial strategy in overcoming the limitations of earlier G9a inhibitors and enhancing cellular potency. nih.govacs.orgresearchgate.netmdpi.com It was hypothesized that increasing the lipophilicity of the compounds would lead to improved cell membrane permeability. nih.gov UNC0638, a related inhibitor, was specifically designed with increased lipophilicity and cell membrane permeability in mind. oup.com this compound and UNC0631 were developed as later generations with the goal of further improving cell membrane permeability. researchgate.netmdpi.com Studies confirmed that increased lipophilicity correlated with enhanced cellular potency for inhibitors exhibiting similar in vitro potency. nih.gov

Beyond chemical modifications, nanodiamonds have been investigated as a drug delivery platform to address the water insolubility of this compound and potentially improve its in vivo delivery and dispersibility. selleckchem.com

Design of Novel Analogs

This compound is a product of the iterative design and synthesis of multiple generations of analogs based on the core quinazoline (B50416) scaffold. nih.govacs.org These efforts were driven by the need to improve cellular activity, membrane permeability, and maintain high in vitro potency. nih.govacs.orgresearchgate.netmdpi.com UNC0631 is a closely related analog of this compound, also exhibiting comparable cellular potency and toxicity. oup.comrsc.orgnih.gov

The design process involved systematic modifications at different positions of the quinazoline ring to explore the impact on activity and properties. nih.gov Furthermore, ligand-based screening approaches have been employed to identify novel analogs of this compound, particularly in studies investigating its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), with the aim of understanding the structure-affinity relationships of this class of compounds. gauss-centre.euresearchgate.netbiorxiv.orgnih.gov Structure-based screening methods, guided by insights from this compound studies, have also led to the identification of compounds with novel chemical structures that bind to specific target sites, such as the MB327-PAM-1 site on nAChRs. researchgate.netbiorxiv.org

Computational Approaches in Drug Design

Computational methods have played a significant role in the design, optimization, and understanding of G9a inhibitors, including those structurally related to this compound. unav.eduacs.orgacs.orgresearchgate.netu-tokyo.ac.jpnih.gov Various computer-aided drug design techniques, such as virtual screening, molecular dynamics simulations, and quantum chemistry calculations, have been applied in the research of G9a inhibitors and related compounds. apexbt.comresearchgate.netbiorxiv.org

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) has been a key approach in the discovery and refinement of G9a inhibitors based on the quinazoline scaffold. nih.govacs.orgnih.govacs.orgresearchgate.netnih.gov This method leverages structural information about the target protein, G9a, often obtained from X-ray crystallography of G9a in complex with inhibitors or substrate peptides. acs.orgresearchgate.netresearchgate.netmdpi.com These structural insights guide the design and optimization of new ligands to achieve better shape, size, and charge complementarity with the protein's binding site. acs.orgnih.gov SBDD principles were applied to design new G9a inhibitors based on the observed interactions between G9a and its H3 substrate peptide, as well as existing inhibitors. acs.orgresearchgate.netnih.gov SBDD has also been utilized in identifying novel chemical structures that bind to specific sites, as demonstrated in studies involving nAChRs where this compound served as a reference compound. researchgate.netbiorxiv.org

Ligand-Based De Novo Design of Focused Libraries

Ligand-based de novo design is a computational strategy used in epigenetic drug discovery to generate novel molecules with predicted activity towards a target. nih.gov Ligand-based screening approaches have been specifically applied to identify novel analogs of this compound with altered affinity, particularly in the context of understanding the structure-affinity relationships related to nAChRs. gauss-centre.euresearchgate.netbiorxiv.orgnih.gov Focused chemical libraries, such as the OTAVA G9a Targeted Library, are constructed using scaffold-based and SAR-informed approaches, incorporating known active pharmacophores and employing cheminformatics techniques, including ligand-based selection, to explore targeted chemical diversity. otavachemicals.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein, providing insights into key interactions. unav.eduacs.orgresearchgate.netnih.gov This method has been applied in the study of G9a inhibitors to understand their binding modes and interactions with critical residues within the G9a active site. unav.eduacs.orgresearchgate.netnih.gov

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, allowing researchers to analyze the stability of protein-ligand complexes and the dynamics of their interactions. unav.eduacs.orgresearchgate.netmdpi.comnih.gov MD simulations have been employed to assess the conformational stability, hydrogen bonding potential, and binding affinity of designed G9a inhibitor analogs. acs.orgresearchgate.netmdpi.com Flexible docking experiments combined with MD simulations have also been used to investigate the binding of this compound to specific allosteric sites on other proteins, such as nAChRs. gauss-centre.eu Computational methods like Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) and linear interaction energy calculations, derived from MD simulations, have been used to further evaluate the binding free energy of these complexes. acs.orgresearchgate.netmdpi.com

Mimicry of Histone Substrate Arginine

The G9a enzyme recognizes a heptapeptide (B1575542) sequence (residues 7-11) from the H3 histone tail, with Arg8 and Lys9 being critical for substrate recognition and methylation acs.orgnih.gov. Substrate competitive inhibitors of G9a often incorporate chemical groups that mimic the lysine (B10760008) residue (Lys9) of the H3 substrate peptide to bind within the enzyme's lysine-binding channel acs.orgnih.govresearchgate.net. UNC0638, for instance, features a lysine mimic side chain that occupies this tunnel, similar to UNC0224 acs.orgnih.gov.

Research has also explored the concept of mimicking the Arg8 residue of the H3 substrate peptide in the design of G9a inhibitors acs.orgnih.gov. This "arginine mimic strategy" involves substituting the hydrophobic segment of inhibitors like BIX-01294 and UNC0638 with a guanidine (B92328) moiety, which is the side chain of arginine acs.orgnih.gov. Molecular docking studies have shown that these substituted guanidine moieties can be positioned similarly to the Arg8 of the substrate peptide within the G9a binding site acs.orgnih.gov. Computational studies, including molecular dynamics simulations, suggest that the presence of both lysine and arginine mimics in an inhibitor can significantly increase binding affinity towards G9a acs.orgresearchgate.net.

Development of Chemical Probes and Related Analogs

The development of this compound is rooted in the optimization of earlier quinazoline-based G9a inhibitors. This process aimed to improve various pharmacological properties, including potency, selectivity, and the separation of functional activity from toxicity nih.govnih.gov.

Comparison with Predecessor Compounds (e.g., BIX-01294, UNC0224, UNC0638, UNC0642)

BIX-01294 was one of the first selective small molecule inhibitors identified for G9a and GLP, featuring a dimethoxy quinazoline template nih.govresearchgate.nettocris.comresearchgate.net. While selective for G9a, it showed activity against GLP at higher concentrations and exhibited poor separation between functional potency and cell toxicity, limiting its utility as a chemical probe researchgate.netnih.govtocris.comacs.org.

Subsequent structural modifications of the quinazoline scaffold led to the development of new inhibitors, including UNC0224, UNC0638, and UNC0642 researchgate.netnih.govresearchgate.net. UNC0224, a structural derivative of BIX-01294, was developed to improve cellular potency and exhibited potent and selective G9a inhibition researchgate.netcaymanchem.com. Its co-crystal structure with G9a provided insights into the binding mode, showing that a dimethylaminopropoxy group at the 7-position occupied the lysine-binding channel researchgate.netresearchgate.net. Despite strong enzymatic inhibition, UNC0224, along with UNC0321, showed low cellular activity, likely due to permeability issues researchgate.netnih.govresearchgate.net.

UNC0638 was developed as a potent, selective, and cell-penetrant chemical probe for G9a and GLP, showing improved cellular activity compared to earlier compounds researchgate.netacs.orgcenmed.comfishersci.pt. It demonstrated significant GLP/G9a inhibition and effects in various cancer cell lines nih.govresearchgate.net. However, UNC0638 had poor pharmacokinetic properties, limiting its use in animal studies nih.govacs.org.

Further optimization to improve pharmacokinetic properties resulted in the discovery of UNC0642 researchgate.netacs.org. UNC0642 maintained high in vitro and cellular potency, low cell toxicity, and excellent selectivity, while exhibiting improved plasma exposure in mouse studies, making it suitable as an in vivo chemical probe researchgate.netacs.orgapexbt.com.

This compound emerged from further optimization efforts aimed at enhancing cellular activity while maintaining high in vitro potency and achieving excellent separation of functional potency from cell toxicity nih.govnih.govnih.gov.

Here is a comparison of the potency of some of these compounds:

| Compound | Target | IC₅₀ (nM) | Reference |

| BIX-01294 | G9a | 1700 | tocris.com |

| BIX-01294 | GLP | 700 | tocris.com |

| UNC0224 | G9a | 15 | caymanchem.com |

| UNC0224 | GLP | 20-58 | caymanchem.com |

| UNC0638 | G9a | <15 | cenmed.com |

| UNC0638 | GLP | 19 | cenmed.com |

| UNC0642 | G9a | <2.5 | acs.org |

| UNC0642 | GLP | <2.5 | acs.org |

| This compound | G9a | 6 | selleckchem.comaxonmedchem.comarctomsci.com |

| This compound | GLP | 15 | selleckchem.comaxonmedchem.comarctomsci.com |

Evolution of Potency, Selectivity, and Functional Separation from Toxicity

The development of this compound and its predecessors demonstrates a clear evolution in achieving improved potency, selectivity, and a better separation between desired functional effects and cellular toxicity.

BIX-01294, while a pioneering G9a/GLP inhibitor, had relatively lower potency compared to later compounds and a less favorable toxicity profile researchgate.netnih.govtocris.comacs.org. Subsequent analogs, such as UNC0224 and UNC0638, showed significant improvements in enzymatic and cellular potency researchgate.netcaymanchem.com. UNC0638, in particular, was recognized for its potency and selectivity as a cellular probe acs.orgcenmed.comfishersci.pt.

This compound represents a further advancement, exhibiting high in vitro potency for G9a (IC₅₀ of 6 nM) and GLP (IC₅₀ of 15 nM) selleckchem.comaxonmedchem.comcaymanchem.comarctomsci.com. It has demonstrated excellent cellular potency in reducing H3K9me2 levels across a variety of cell lines, with ICW IC₅₀ values ranging from 10 nM to 86 nM depending on the cell line arctomsci.commedchemexpress.com.

Crucially, this compound shows excellent separation of functional potency (inhibition of H3K9me2) versus cell toxicity selleckchem.comaxonmedchem.comnih.govarctomsci.commedchemexpress.com. This improved therapeutic window is a key characteristic that distinguishes it from earlier inhibitors like BIX-01294 researchgate.netnih.govacs.org. This compound is highly selective for G9a/GLP over a panel of other methyltransferases, including SETD7, SUV39H2, SETD8, and PRMT3 caymanchem.comarctomsci.commedchemexpress.com. This selectivity is vital for its use as a chemical probe to specifically investigate the biological roles of G9a and GLP. caymanchem.com.

The improved properties of this compound, including its high potency, selectivity, and favorable toxicity profile, make it a valuable tool for studying the chemical biology of G9a and GLP.

Here is a table illustrating cellular potency (reduction of H3K9me2) and cellular toxicity for this compound in various cell lines:

| Cell Line | H3K9me2 Reduction IC₅₀ (nM) | Cellular Toxicity IC₅₀ (µM) | Reference |

| MDA-MB-231 | 26 | Low | arctomsci.commedchemexpress.com |

| MCF7 | 10 | 4.7 | arctomsci.commedchemexpress.comtargetmol.com |

| PC3 | 12 | Not specified | arctomsci.commedchemexpress.com |

| 22RV1 | 14 | Not specified | arctomsci.commedchemexpress.com |

| HCT116 wt | 68 | Not specified | arctomsci.commedchemexpress.com |

| HCT 116 p53-/- | 86 | Not specified | arctomsci.commedchemexpress.com |

| IMR90 | 10 | Not specified | arctomsci.commedchemexpress.com |

Translational Research and Therapeutic Potential

UNC0646 as a Tool for Epigenetic Target Validation

This compound serves as a valuable chemical probe for validating epigenetic targets, specifically G9a and GLP, in various biological contexts. ontosight.ainih.gov Its potency and selectivity allow researchers to investigate the functional consequences of inhibiting these methyltransferases on gene expression and cellular processes. medchemexpress.comcaymanchem.com Studies utilizing this compound have provided insights into the roles of G9a and GLP in regulating gene expression, influencing chromatin remodeling, and affecting cellular behaviors such as proliferation, differentiation, and apoptosis. ontosight.ai The compound's ability to potently reduce H3K9me2 levels in various cell lines, including cancer cells, underscores its effectiveness as a tool for studying G9a/GLP-mediated epigenetic regulation. medchemexpress.com

Potential as a Monotherapy in Malignancies

The aberrant expression and activity of G9a and GLP have been observed in numerous cancer types, where they are often associated with poor prognosis. mdpi.com This has led to the investigation of this compound as a potential monotherapy for certain malignancies. By inhibiting G9a/GLP, this compound can reactivate silenced tumor suppressor genes and induce anti-cancer effects, such as inhibiting proliferation and promoting cell death. mdpi.comnih.govnih.govresearchgate.net Research has shown that this compound can exert anticancer effects by modulating factors associated with apoptosis and inducing cell death in cancer cell lines. nih.govnih.govresearchgate.net

Cancer Types Demonstrating Promising Responses

Preclinical studies have indicated promising responses to G9a/GLP inhibition by this compound in several cancer types. Overexpression of G9a is found in various solid tumors, including lung, ovarian, esophageal, hepatocellular, and brain cancers, as well as in multiple myeloma. mdpi.com Research specifically using this compound has shown effects in melanoma cell lines, where it inhibited proliferation and induced apoptosis. nih.govnih.govresearchgate.net Studies have also explored the expression levels of EHMT1/EHMT2 (GLP/G9a) in acute lymphoblastic leukemia (ALL) and chronic lymphocytic leukemia (CLL), suggesting that targeting these enzymes could have cellular and molecular impacts on these leukemia cells.

Data from studies investigating the effects of this compound on cell viability and molecular markers in specific cancer cell lines are presented below:

| Cell Line | This compound IC50 (H3K9me2 reduction) | Effect on Proliferation | Effect on Apoptosis | Key Molecular Changes Observed |

| MDA-MB-231 (Breast Cancer) | 26 nM medchemexpress.com | Not explicitly stated in snippets, but G9a knockdown rescues MASPIN expression mdpi.com | Not explicitly stated in snippets | Reduction in H3K9me2 levels medchemexpress.com |

| MCF7 (Breast Cancer) | 10 nM medchemexpress.com | Not explicitly stated in snippets | Not explicitly stated in snippets | Reduction in H3K9me2 levels medchemexpress.com |

| PC3 (Prostate Cancer) | 12 nM medchemexpress.com | Not explicitly stated in snippets | Not explicitly stated in snippets | Reduction in H3K9me2 levels medchemexpress.com |

| 22RV1 (Prostate Cancer) | 14 nM medchemexpress.com | Not explicitly stated in snippets | Not explicitly stated in snippets | Reduction in H3K9me2 levels medchemexpress.com |

| HCT116 wt (Colorectal Cancer) | 68 nM medchemexpress.com | Not explicitly stated in snippets | Not explicitly stated in snippets | Reduction in H3K9me2 levels medchemexpress.com |

| HCT 116 p53-/- (Colorectal Cancer) | 86 nM medchemexpress.com | Not explicitly stated in snippets | Not explicitly stated in snippets | Reduction in H3K9me2 levels medchemexpress.com |

| IMR90 (Human Fetal Lung) | 10 nM medchemexpress.com | Not explicitly stated in snippets | Not explicitly stated in snippets | Reduction in H3K9me2 levels medchemexpress.com |

| MeWo (Melanoma) | IC50 dose reduced viability nih.gov | Inhibited proliferation, delayed cell cycle progression nih.govnih.govresearchgate.net | Induced apoptosis nih.govnih.govresearchgate.net | Increased BAX and CDK1 transcriptional levels, decreased BCL-2 mRNA levels nih.govnih.govresearchgate.net |

| WM164 (Melanoma) | Dose-dependent reduction in viability nih.gov | Not explicitly stated in snippets | Not explicitly stated in snippets | Not explicitly stated in snippets |

| Jurkat (ALL) | Used as a priming strategy to target EHMT1/EHMT2 | Effect on proliferation investigated | Effect on cell viability investigated | Not explicitly stated in snippets |

| CLL cells (Chronic Lymphocytic Leukemia) | Markedly induced cell death | Not explicitly stated in snippets | Induced cell death | Not explicitly stated in snippets |

Combination Therapeutic Strategies

While this compound shows promise as a monotherapy, combination strategies are also being explored to enhance its therapeutic efficacy and overcome potential resistance mechanisms. Combining this compound with other therapeutic agents that target different pathways involved in cancer progression can lead to synergistic effects. nih.govmsdmanuals.com

Synergistic Effects with Other Epigenetic Modifiers (e.g., HDAC inhibitors)

Combining this compound with other epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, is another strategy being investigated. la-press.orgnih.govfrontiersin.orgdovepress.com HDAC inhibitors promote histone acetylation, which is generally associated with transcriptional activation, counteracting the repressive marks like H3K9me2. nih.govfrontiersin.org The rationale behind this combination is that simultaneously modulating different epigenetic marks could lead to synergistic anti-tumor effects by promoting a more open chromatin structure and enhancing the expression of genes critical for cell cycle arrest, apoptosis, and differentiation. nih.govfrontiersin.org While specific synergistic effects of this compound with HDAC inhibitors are not detailed in the provided snippets, the combination of HDAC inhibitors with other cancer therapies, including those targeting epigenetic mechanisms, is a well-established area of research aimed at improving treatment outcomes. la-press.orgnih.govfrontiersin.orgdovepress.com

Integration with Conventional Anti-Cancer Therapies

Integrating this compound with conventional anti-cancer therapies, such as chemotherapy or targeted agents, is also being explored. msdmanuals.comnih.govfrontiersin.org The epigenetic modifications regulated by G9a/GLP can influence the response of cancer cells to conventional treatments. mdpi.com By reversing repressive epigenetic marks, this compound could potentially sensitize resistant cancer cells to chemotherapy or targeted therapies, thereby improving treatment efficacy. nih.govfrontiersin.org Combination therapy approaches aim to target multiple pathways simultaneously, reducing the likelihood of resistance development and potentially allowing for lower doses of individual agents, which could mitigate toxicity. nih.govmsdmanuals.com The provided information suggests that this compound, as an EHMT2 inhibitor, could be considered in combination therapies for various cancers. google.com

Exploration in Non-Oncological Diseases

The epigenetic regulatory functions of G9a and GLP, mediated by their methyltransferase activity, extend beyond cancer to influence various physiological and pathological processes. Consequently, inhibitors like this compound are being explored for their potential therapeutic applications in a range of non-oncological conditions.

Neurodegenerative Conditions

Research indicates that G9a plays a significant role in the progression of neurodegenerative diseases, including Alzheimer's disease (AD). arxiv.orgnih.gov Aberrant histone methylation patterns driven by G9a activity are thought to contribute to the dysregulation of genes critical for synaptic plasticity, neuronal function, and survival. nih.gov Studies have demonstrated elevated levels of G9a in the brains of AD mouse models and patients. Inhibition of G9a has shown potential neuroprotective effects in in vitro and in vivo models of neurodegeneration. arxiv.orgnih.gov While some studies specifically mention other G9a inhibitors like BIX01294, A-366, UNC0638, and UNC0642 in the context of neuroprotection in AD models, this compound, as a potent G9a/GLP inhibitor, is also relevant to this area of research. arxiv.org The G9a enzyme is recognized as an epigenomic regulator whose activity can impact gene expression, making it a crucial consideration in neuroscience research involving new compounds. researchgate.net Research suggests that G9a is central to age-related brain diseases, and its inhibition has been shown to reduce neurodegeneration and cognitive impairment in some studies. arxiv.org

Blood Disorders (e.g., Beta-Thalassemia, Sickle Cell Disease)

Epigenetic modulation, including the inhibition of G9a and GLP, has been explored as a strategy to reactivate fetal hemoglobin (HbF) production. Increased HbF can ameliorate the symptoms of beta-thalassemia and sickle cell disease, genetic disorders characterized by defects in adult hemoglobin synthesis or structure. institutimagine.orghematology.org While the search results mention that UNC0638, a related G9a/GLP inhibitor, has been shown to induce fetal hemoglobin expression in human erythroid progenitor cell culture, and another inhibitor, RK-701, also induces fetal globin expression, this compound's direct role in this specific application is not explicitly detailed in the provided snippets. harvard.edueuropa.euuniprot.org However, given that this compound targets the same enzymes (G9a and GLP) involved in gene silencing, its potential to influence HbF levels through similar epigenetic mechanisms warrants consideration within the broader research landscape of these disorders.

Future Directions and Research Opportunities

Elucidating Novel Molecular Targets and Pathways